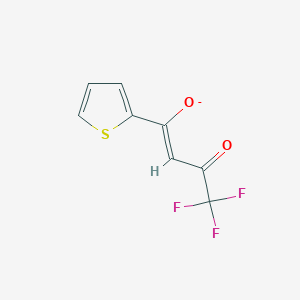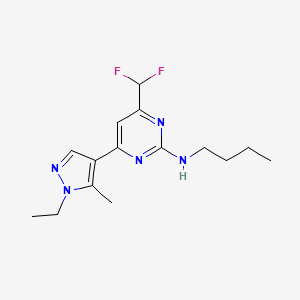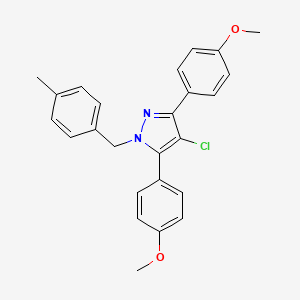![molecular formula C24H22N8O B10918405 1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918405.png)
1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This process involves the coupling of boron reagents with halogenated precursors under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine moieties are known to engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share structural similarities and are often used in similar applications.
Cyclopropyl derivatives: Known for their unique ring strain and reactivity.
Benzyl-substituted heterocycles: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H22N8O |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-3-methyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H22N8O/c1-14-20-17(24(33)29-21-18-11-27-31(2)22(18)26-13-25-21)10-19(16-8-9-16)28-23(20)32(30-14)12-15-6-4-3-5-7-15/h3-7,10-11,13,16H,8-9,12H2,1-2H3,(H,25,26,29,33) |
InChI Key |
APNNRTFKQAFMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C5C=NN(C5=NC=N4)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918324.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10918326.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10918330.png)
![4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B10918334.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}piperidine-3-carboxamide](/img/structure/B10918335.png)
![N-(4-fluoro-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918343.png)
![1-ethyl-N-methyl-6-phenyl-N-(1H-pyrazol-5-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918344.png)


![Methyl 1-ethyl-7-(furan-2-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10918376.png)
![4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10918390.png)

![1,6-dimethyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918407.png)

